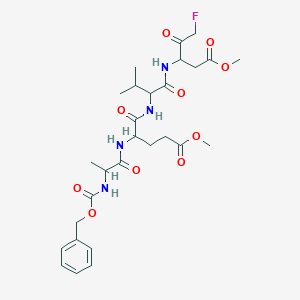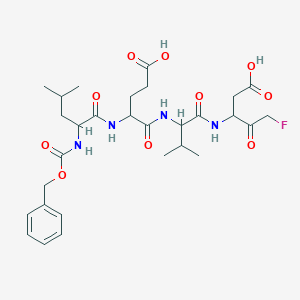
Chondrosarcoma-associated gene 2/3 protein (34-48)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chondrosarcoma-associated gene 2/3 protein
Applications De Recherche Scientifique
Cell Line Development for Chondrosarcoma Research :
- A study by Calabuig-Fariñas et al. (2012) discusses the characterization of a new human cell line derived from a Grade II chondrosarcoma. This cell line, CH-3573, is useful for both in vitro and in vivo models to study the molecular pathogenesis of chondrosarcomas, especially its characteristic feature of retained matrix production (Calabuig-Fariñas et al., 2012).
Molecular Characterization and Gene Alterations :
- Totoki et al. (2014) identified molecular alterations in chondrosarcomas, including somatic alterations of the COL2A1 gene in 19.3% of chondrosarcoma cases. This study highlights the unique mutation portraits and frequent gene alterations in chondrosarcoma (Totoki et al., 2014).
- Zhu et al. (2019) found that IDH1/IDH2 mutations are associated with longer relapse-free and metastasis-free survival in high-grade chondrosarcomas, revealing critical genomic insights (Zhu et al., 2019).
Molecular Profiling and Cancer Markers :
- Research by Söderström et al. (2002) on the molecular profiling of chondrosarcomas for matrix production and cancer markers provided novel insights into the pathogenesis and characteristics of these tumors (Söderström et al., 2002).
Integrated Molecular Characterization :
- A study by Nicolle et al. (2019) used multi-omics molecular profiles to identify subtypes of chondrosarcomas, revealing critical determinants of disease progression (Nicolle et al., 2019).
Molecular Investigation in Extraskeletal Chondrosarcoma :
- Benini et al. (2014) focused on the diagnostic utility of molecular investigation in extraskeletal myxoid chondrosarcoma, enhancing understanding of this specific chondrosarcoma subtype (Benini et al., 2014).
Expression of Microtubule-Associated Proteins :
- Hisaoka et al. (2003) investigated the expression of microtubule-associated proteins in extraskeletal myxoid chondrosarcoma, adding to the knowledge of its histogenetic origin (Hisaoka et al., 2003).
Advances in Molecular Diagnostics and Therapeutics :
- Chow (2007) reviewed molecular, biological, and therapeutic advances in chondrosarcomas, including potential therapeutic targets (Chow, 2007).
Gene Expression Profiling and Biomarkers :
- Mutlu et al. (2015) explored the expression of miR-181a-5p and miR-371b-5p in chondrosarcoma, proposing their use as potential diagnostic and prognostic markers (Mutlu et al., 2015).
Role of PTH in Chondrosarcoma Cell Proliferation :
- Xiang et al. (2014) evaluated the role of parathyroid hormone in promoting chondrosarcoma cell proliferation, offering insights into potential therapeutic methods (Xiang et al., 2014).
Propriétés
Séquence |
CEFHACWPAFTVLGE |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Chondrosarcoma-associated gene 2/3 protein (34-48) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




